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Compound of Interest

Compound Name: 3'-Methylacetanilide

Cat. No.: B1675878

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
Methylacetanilide (N-(3-methylphenyl)acetamide), a compound of interest in pharmaceutical
research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular
structure and chemical properties. This document also outlines the experimental protocols for
acquiring such spectra and visualizes the logical workflow of spectroscopic analysis for
structural elucidation.

Spectroscopic Data Summary

The structural characterization of 3'-Methylacetanilide is robustly supported by a combination
of spectroscopic techniques. The data presented herein has been compiled from various
spectral databases and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3'-
Methylacetanilide.

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~7.4 Singlet 1H Ar-H

~7.2 Doublet 1H Ar-H

~7.1 Triplet 1H Ar-H

~6.9 Doublet 1H Ar-H

2.3 Singlet 3H Ar-CHs

2.1 Singlet 3H COCHs

~7.8 Singlet (broad) 1H N-H

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment
~169.0 C=0

~138.8 Ar-C

~138.6 Ar-C

~128.8 Ar-CH
~125.0 Ar-CH
~121.0 Ar-CH
~117.5 Ar-CH

~24.4 COCHs
~21.5 Ar-CHs

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their
characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment

~3290 Strong, Sharp N-H Stretch

~3050 Medium Aromatic C-H Stretch
~2920 Medium Aliphatic C-H Stretch
~1660 Strong C=0 Stretch (Amide I)
~1550 Strong N-H Bend (Amide II)
~1480, 1440 Medium Aromatic C=C Stretch
~780 Strong C-H Out-of-plane Bend

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern of 3'-Methylacetanilide.

m/z Relative Intensity (%) Assignment

149 ~40 [M]* (Molecular lon)
107 100 [M - C2H20]*

77 ~20 [CeHs]*

Experimental Protocols

The following sections describe standardized methodologies for obtaining the spectroscopic

data presented above for a solid organic compound like 3'-Methylacetanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 3'-Methylacetanilide is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (6 = 0.00 ppm).
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1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz
spectrometer. Standard acquisition parameters include a spectral width of 0-15 ppm, a pulse
angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. For a typical sample
concentration, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer,
typically with a spectral width of 0-220 ppm. A larger number of scans (e.g., 1024 or more) is
usually required due to the lower natural abundance of the *3C isotope. Proton decoupling is
employed to simplify the spectrum and enhance the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method: A small amount of solid 3'-Methylacetanilide
powder is placed directly onto the diamond crystal of an ATR accessory. A pressure arm is
applied to ensure good contact between the sample and the crystal. The spectrum is typically
recorded in the range of 4000-400 cm~* by co-adding 16 to 32 scans at a resolution of 4 cm~1.
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample
measurement and automatically subtracted.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the solid sample is introduced into the mass
spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the
ion source.

lonization and Analysis: The gaseous sample molecules are bombarded with a beam of
electrons, typically with an energy of 70 eV, causing ionization and fragmentation. The resulting
positively charged ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each
ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic
methods used for the structural elucidation of 3'-Methylacetanilide.
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Spectroscopic Analysis Workflow for 3'-Methylacetanilide

Spectroscopic Techniques

IR Spectroscopy Mass Spectrometry NMR Spectroscopy

Derived Infarmation
Y Y Y
Functional Groups Molecular Weight Connectivity
(Amide, Aromatic Ring) —‘ & Fragmentation (C-H Framework)

Frinal Structure Elucidati

Structure of
3'-Methylacetanilide

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Structure Elucidation.

» To cite this document: BenchChem. [Spectroscopic Profile of 3'-Methylacetanilide: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675878#spectroscopic-data-of-3-methylacetanilide-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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